REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[CH:5]=[O:6].CC(C)=[O:18].[Mn]([O-])(=O)(=O)=O.[K+].C(O)(C)C>O>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:4]=1[C:5]([OH:18])=[O:6] |f:2.3|
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Name
|
|
Quantity
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40 g
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Type
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reactant
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Smiles
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COC1=C(C=O)C(=CC=C1OC)[N+](=O)[O-]
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Name
|
|
Quantity
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275 mL
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Type
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reactant
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.5 mL
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Type
|
reactant
|
Smiles
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C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated an additional hour
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Type
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CUSTOM
|
Details
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The precipitated manganese dioxide was removed by filtration
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Type
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WASH
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Details
|
the filter cake was washed with 3% aqueous potassium hydroxide (ca 175-200 mL)
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Type
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FILTRATION
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Details
|
the precipitate was collected by filtration
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Type
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CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from acetone
|
Type
|
CUSTOM
|
Details
|
to give the pure material, 28.3 g (67%), mp 187°-189° C.)
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(=O)O)C(=CC=C1OC)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |